![molecular formula C24H30N2O4 B5240758 3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B5240758.png)
3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-[2-(4-methylphenyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-[2-(4-methylphenyl)ethyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a methoxy group and a piperidinyl-oxy group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-[2-(4-methylphenyl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The piperidinyl-oxy group is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the benzamide core. The methoxy group is usually introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and phase-transfer agents may also be employed to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-[2-(4-methylphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The piperidinyl-oxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzamides.
科学研究应用
3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-[2-(4-methylphenyl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-[2-(4-methylphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidinyl-oxy group may facilitate binding to these targets, while the methoxy and acetyl groups can modulate the compound’s overall activity and selectivity. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-methylbenzamide
- 2-[(1-acetylpiperidin-4-yl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide
Uniqueness
3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-[2-(4-methylphenyl)ethyl]benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-[2-(4-methylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-17-4-6-19(7-5-17)10-13-25-24(28)20-8-9-22(29-3)23(16-20)30-21-11-14-26(15-12-21)18(2)27/h4-9,16,21H,10-15H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHWICQZXLVENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)OC)OC3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl methanesulfonate](/img/structure/B5240687.png)
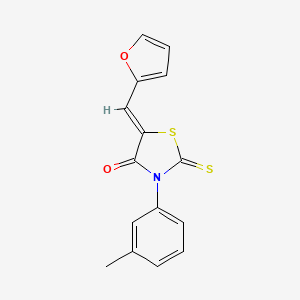
![3-[3-(4-ethoxyphenoxy)propoxy]-4-methoxybenzaldehyde](/img/structure/B5240717.png)
![N-[(Z)-3-(ethylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B5240722.png)
![4-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B5240737.png)
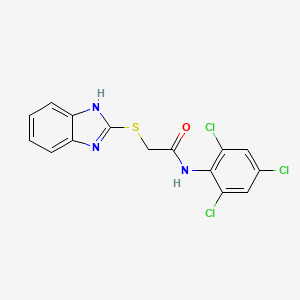
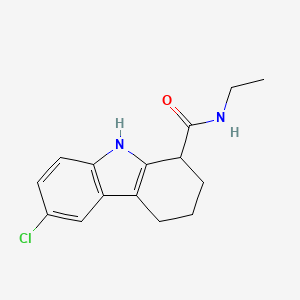
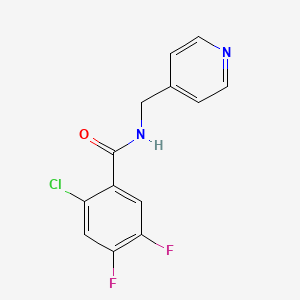
![2-(benzylthio)-N-{2-[(4-chlorobenzyl)thio]ethyl}acetamide](/img/structure/B5240754.png)
![4-[2-(4-methylbenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B5240767.png)
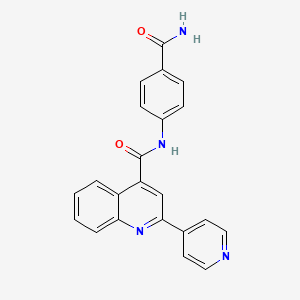
![(2E)-1-(4-bromophenyl)-3-[(4-methylbenzyl)amino]prop-2-en-1-one](/img/structure/B5240782.png)
![3-chloro-1-(2,3-dichlorophenyl)-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5240785.png)
![3-[1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidin-4-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B5240793.png)
